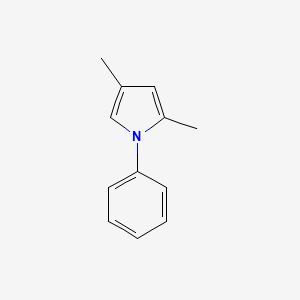
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is an organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide typically involves the reaction of maleic anhydride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .
Applications De Recherche Scientifique
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1h-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents.
Methyl 2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxylate: Another related compound with a methoxy group and carboxylate ester.
Uniqueness
3-Methoxy-2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6N2O4 |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
3-methoxy-2,5-dioxopyrrole-1-carboxamide |
InChI |
InChI=1S/C6H6N2O4/c1-12-3-2-4(9)8(5(3)10)6(7)11/h2H,1H3,(H2,7,11) |
Clé InChI |
AGXIYCPWEWSCMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)N(C1=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


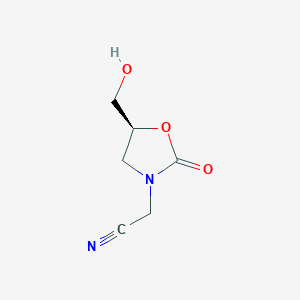
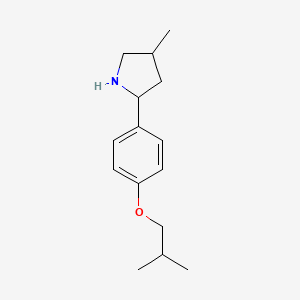
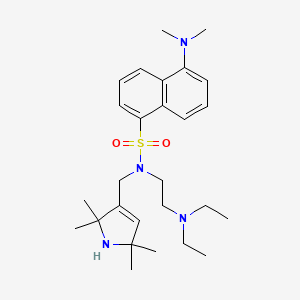
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
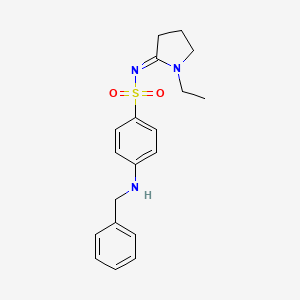

![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
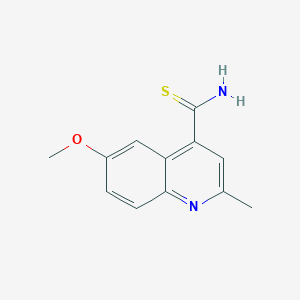
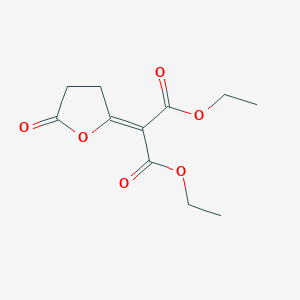
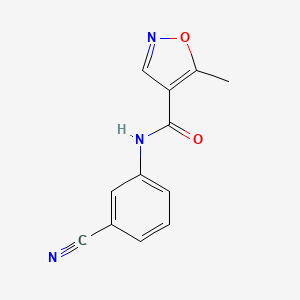
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
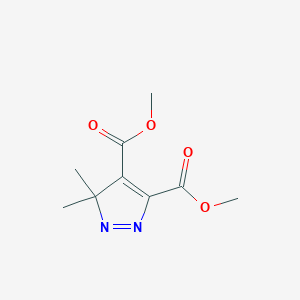
![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
